molecular formula C21H14ClIN2O2 B5065322 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

Cat. No.: B5065322
M. Wt: 488.7 g/mol
InChI Key: HAJLRARFXQYYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The compound also features a chlorinated methylphenyl group and an iodinated benzamide moiety, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The chlorinated methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride. The final step involves the iodination of the benzamide moiety, which can be achieved using iodine and a suitable oxidizing agent like sodium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the chlorinated methylphenyl and iodinated benzamide groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to its specific combination of functional groups and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-6-7-13(10-16(12)22)21-25-18-11-14(8-9-19(18)27-21)24-20(26)15-4-2-3-5-17(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJLRARFXQYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.